
6-Fluoro-2-methylquinolin-8-amine
説明
“6-Fluoro-2-methylquinolin-8-amine” is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves various protocols. For instance, the Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a fluorine atom at the 6th position and a methyl group at the 2nd position . The presence of the nitrogen atom in the quinoline core makes it a heterocyclic compound .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C10H9FN2 and it has a molecular weight of 176.19 .
科学的研究の応用
Antibacterial Properties
- Synthesis and Antibacterial Properties: 6-Fluoro-2-methylquinolin-8-amine derivatives exhibit significant antibacterial activity. Research has shown that certain derivatives, particularly those with lipophilic groups, enhance activity against gram-positive strains such as S. aureus, with minimum inhibitory concentration (MIC) values around 2-5 microg/mL (Al-Hiari et al., 2007).
Synthetic Applications
- Synthesis of Quinolinone Derivatives: A method has been developed for synthesizing 1-substituted 3-nitroquinolin-4(1H)-ones, using this compound derivatives. This synthesis involves a nucleophilic cyclization reaction, highlighting the compound's utility in creating structurally diverse quinolones (Rádl & Chan, 1994).
Neuroimaging Research
- Neurofibrillary Tangles Imaging: A fluorine-18 labelled derivative of this compound, [18 F]MK-6240, has been developed for positron emission tomography (PET) imaging of neurofibrillary tangles in Alzheimer's disease patients. This illustrates the compound's potential in neurological research and diagnostics (Collier et al., 2017).
Antimicrobial Activity
- Novel Antibacterial Agents: Research on 5-amino-6-methylquinoline derivatives, structurally related to this compound, has revealed that the absence of a C6 fluorine atom does not diminish antibacterial potency, suggesting the potential of these compounds in developing new antibacterial agents (Hong, Se-Ho, & Kim, 1997).
Synthetic Chemistry
- Synthesis of Fluorinated Quinolines: A study on the acylative kinetic resolution of racemic fluorinated quinolines, including 6-fluoro-2-methylquinoline, showed that the presence of fluorine atoms in these compounds enhances stereoselectivity in chemical reactions. This research underscores the importance of such compounds in synthetic chemistry (Gruzdev et al., 2013).
Chemical Sensing and Imaging
- Brain Imaging in Alzheimer Dementia Patients: 18F-MK-6240, derived from this compound, has been used in brain imaging studies of Alzheimer's disease patients. It shows promise in identifying neurofibrillary tangles, a hallmark of Alzheimer's pathology, using PET scans. This application highlights its potential in neuroimaging and diagnostics (Lohith et al., 2018).
Pharmacological Research
- Potential Antidepressant Action: Research on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound to this compound, has shown antidepressant-like effects in animal models. This study demonstrates the potential of fluoroquinoline derivatives in developing new treatments for mental health disorders (Pesarico et al., 2017).
特性
IUPAC Name |
6-fluoro-2-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFKMHDCTZLCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491436 | |
| Record name | 6-Fluoro-2-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61854-64-6 | |
| Record name | 6-Fluoro-2-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



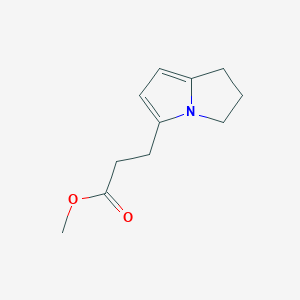
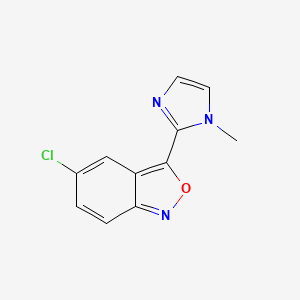
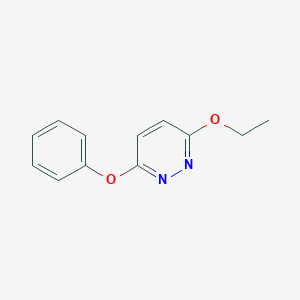
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
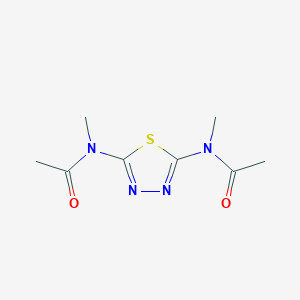

![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B3355116.png)
![(5,7-Dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)
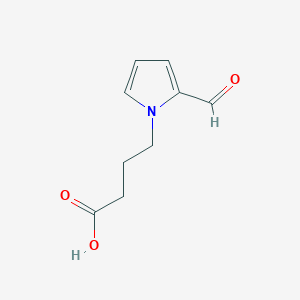

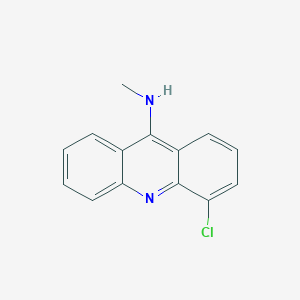
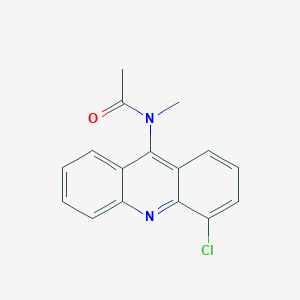
![1H-Imidazo[4,5-b]pyrazine, 2-(methoxymethyl)-1,5,6-trimethyl-](/img/structure/B3355138.png)
![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)